

Helioseal Sealant Polymerization: Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Helioseal*

Cat. No.: B020656

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the polymerization of **Helioseal** dental sealants.

Frequently Asked Questions (FAQs)

Q1: What is the chemical composition of **Helioseal** sealants and how does it influence polymerization?

A1: **Helioseal** sealants are resin-based materials that undergo free-radical polymerization when exposed to a specific wavelength of light. The exact composition varies by product:

- **Helioseal F Plus:** The monomer matrix consists of UDMA (urethane dimethacrylate) and HEMA phosphate. It contains 15-25% inorganic fillers, including aluminum fluorosilicate glass and silicon dioxide.[1]
- **Helioseal F:** The monomer matrix is composed of Bis-GMA (bisphenol A-glycidyl methacrylate), urethane dimethacrylate, and triethylene glycol dimethacrylate (TEGDMA). It has a higher filler content of 40.5%, consisting of highly dispersed silicon dioxide and fluorosilicate glass.[2]
- **Helioseal Clear:** This variant is primarily composed of Bis-GMA and TEGDMA (>99 wt%) with minimal stabilizers and catalysts (<1 wt%).[3]

Polymerization is initiated by a photoinitiator, camphorquinone, which absorbs blue light in the 400-500 nm wavelength range.[\[1\]](#)[\[3\]](#) This initiates a chain reaction, converting the liquid monomers into a solid, cross-linked polymer matrix. The type and amount of filler particles can influence the sealant's viscosity and polymerization shrinkage.

Q2: What is the recommended light-curing protocol for **Helioseal** F Plus?

A2: The necessary curing time for **Helioseal** F Plus is dependent on the light intensity of the polymerization unit. The curing depth has been shown to exceed 3mm with the recommended exposure times.[\[3\]](#)

Light Intensity of Curing Unit	Wavelength	Curing/Exposure Time
>500 mW/cm ²	400-500 nm	20 seconds
>1000 mW/cm ²	400-500 nm	10 seconds
2000 mW/cm ²	400-500 nm	5 seconds

Data sourced from Ivoclar
Scientific Documentation for
Helioseal® F Plus.[\[3\]](#)

Q3: How does the oxygen inhibition layer affect the polymerization of **Helioseal**?

A3: The oxygen inhibition layer is a thin, uncured layer of resin that forms on the surface of the sealant when it is cured in the presence of air. Oxygen interferes with the free-radical polymerization process, preventing the outermost layer from fully hardening.[\[4\]](#)[\[5\]](#) While this layer can facilitate the chemical bonding of subsequent layers of composite, on the final surface it can lead to a softer, stickier finish that is more prone to staining and wear.[\[4\]](#)[\[6\]](#) It is recommended to wipe off this unpolymerized layer with a cotton roll after curing is complete.[\[7\]](#)

Q4: What is the expected polymerization shrinkage of **Helioseal** F?

A4: Resin-based materials undergo some degree of shrinkage during polymerization. Lower shrinkage values are generally preferred to minimize stress at the enamel-sealant interface.

One study compared the polymerization shrinkage of several fissure sealants and found **Helioseal F** to have the lowest shrinkage among the tested materials.[\[8\]](#)

Sealant Material	Mean Polymerization Shrinkage (%)	Standard Deviation
Helioseal F	3.30	0.69
Fissurit FX	4.30	1.15
Smartseal & loc F	5.06	1.22
Dyract Seal	5.38	1.30
Clinpro™ Sealant	6.60	1.54
Teethmate F-1	7.40	1.17

Data adapted from a 2014 study on the polymerization shrinkage of six different fissure sealants.[\[8\]](#)

Troubleshooting Guide

Problem: The **Helioseal** sealant is not curing or is only partially cured after the recommended light exposure time.

This issue can arise from several factors related to the curing light, the application technique, or contamination of the material. Follow this guide to identify and resolve the problem.

Cause 1: Inadequate Light Source

- Is the curing light functioning correctly? Ensure the light source is emitting the correct wavelength (400-500 nm) and intensity.[\[3\]](#) The light intensity of some LED lights may be lower than stipulated, requiring longer illumination times.[\[9\]](#)
- Is the light guide clean and positioned correctly? The tip of the curing light should be held close to the sealant surface to ensure optimal polymerization.[\[7\]](#) Any residue on the light guide can reduce the intensity of the light reaching the sealant.

- Is the exposure time appropriate for the light's intensity? Refer to the table in the FAQ section for recommended curing times for **Helioseal** F Plus based on light intensity.[\[3\]](#)

Cause 2: Improper Application Technique

- Was the sealant applied in too thick of a layer? While **Helioseal** F Plus has a curing depth of over 3mm, applying an excessively thick layer may prevent the light from penetrating fully to the bottom.
- Was the material over-manipulated? Excessive manipulation of the sealant before curing can introduce air bubbles, which may inhibit polymerization and compromise the integrity of the sealant.[\[10\]](#)

Cause 3: Contamination

- Was the etched enamel surface contaminated with saliva or water? Moisture contamination is a primary reason for sealant failure.[\[11\]](#) Saliva contains glycoproteins that can adsorb to the etched enamel surface, preventing the sealant from forming a strong micromechanical bond.
- Was the sealant contaminated with any chemicals? Ensure that no other chemicals, such as eugenol-containing products, have come into contact with the sealant, as they can inhibit polymerization.

Problem: The **Helioseal** sealant has poor adhesion and debonds from the enamel surface.

Poor adhesion is most often linked to issues with the enamel preparation and isolation during the application process.

Cause 1: Inadequate Enamel Etching

- Was the enamel etched for the recommended duration? A study on **Helioseal** showed that increasing the etching time from 20 to 60 seconds significantly increased bond strength.[\[9\]](#)
- Was the etched surface properly rinsed and dried? The etched enamel should have a matte, chalky-white appearance. Incomplete rinsing can leave residual acid and reaction byproducts, while inadequate drying can lead to moisture contamination.

Cause 2: Saliva Contamination

- Did saliva contact the etched enamel before sealant application? Saliva contamination of the etched surface is a leading cause of bond failure.[\[11\]](#) One study found that saliva contamination did not have a significant effect on the bond strength of **Helioseal F**; however, maintaining a dry field is still highly recommended.[\[3\]](#)

The following table presents data on the shear bond strength of **Helioseal** to enamel under different etching and contamination conditions.

Etching Time	Contamination Condition	Mean Shear Bond Strength (MPa)	Standard Deviation
20 seconds	None	15.4	4.8
60 seconds	None	20.9	3.6

Data adapted from the Ivoclar Scientific Documentation for **Helioseal**.[\[9\]](#)

Experimental Protocols

Protocol 1: Shear Bond Strength Testing of **Helioseal** Sealant

This protocol outlines the methodology for determining the shear bond strength of **Helioseal** to an enamel surface.

- Specimen Preparation:
 - Collect extracted, non-carious human third molars and store them in a 0.1% thymol solution.
 - Embed the teeth in self-curing acrylic resin, leaving the buccal or lingual enamel surface exposed.

- Grind the exposed enamel surface flat using a series of silicon carbide papers (e.g., 600-grit) under water cooling to create a standardized bonding area.
- Enamel Surface Treatment:
 - Clean the flattened enamel surface with a pumice slurry and rinse thoroughly.
 - Etch the enamel with 37% phosphoric acid for a specified time (e.g., 30 seconds).
 - Rinse the etchant off with a water spray for 15-30 seconds and dry the surface with oil-free air until a chalky-white appearance is achieved.
 - For contamination studies, apply fresh human saliva to the etched surface for a specified time (e.g., 20 seconds) and then gently air dry.
- Sealant Application:
 - Place a cylindrical mold (e.g., 3 mm diameter, 4 mm height) onto the prepared enamel surface.
 - Apply **Helioseal** sealant into the mold and light-cure according to the manufacturer's instructions, considering the light intensity of the curing unit.
- Specimen Storage and Testing:
 - Store the bonded specimens in distilled water at 37°C for 24 hours.
 - Mount the specimens in a universal testing machine.
 - Apply a shear load to the base of the sealant cylinder at a crosshead speed of 0.5 mm/min until failure occurs.
 - Record the failure load in Newtons (N) and calculate the shear bond strength in Megapascals (MPa) by dividing the load by the bonding area (in mm²).
- Failure Mode Analysis:

- Examine the debonded surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in enamel, or cohesive in sealant).

Protocol 2: Measuring the Depth of Cure of **Helioseal** Sealant (ISO 4049 Method)

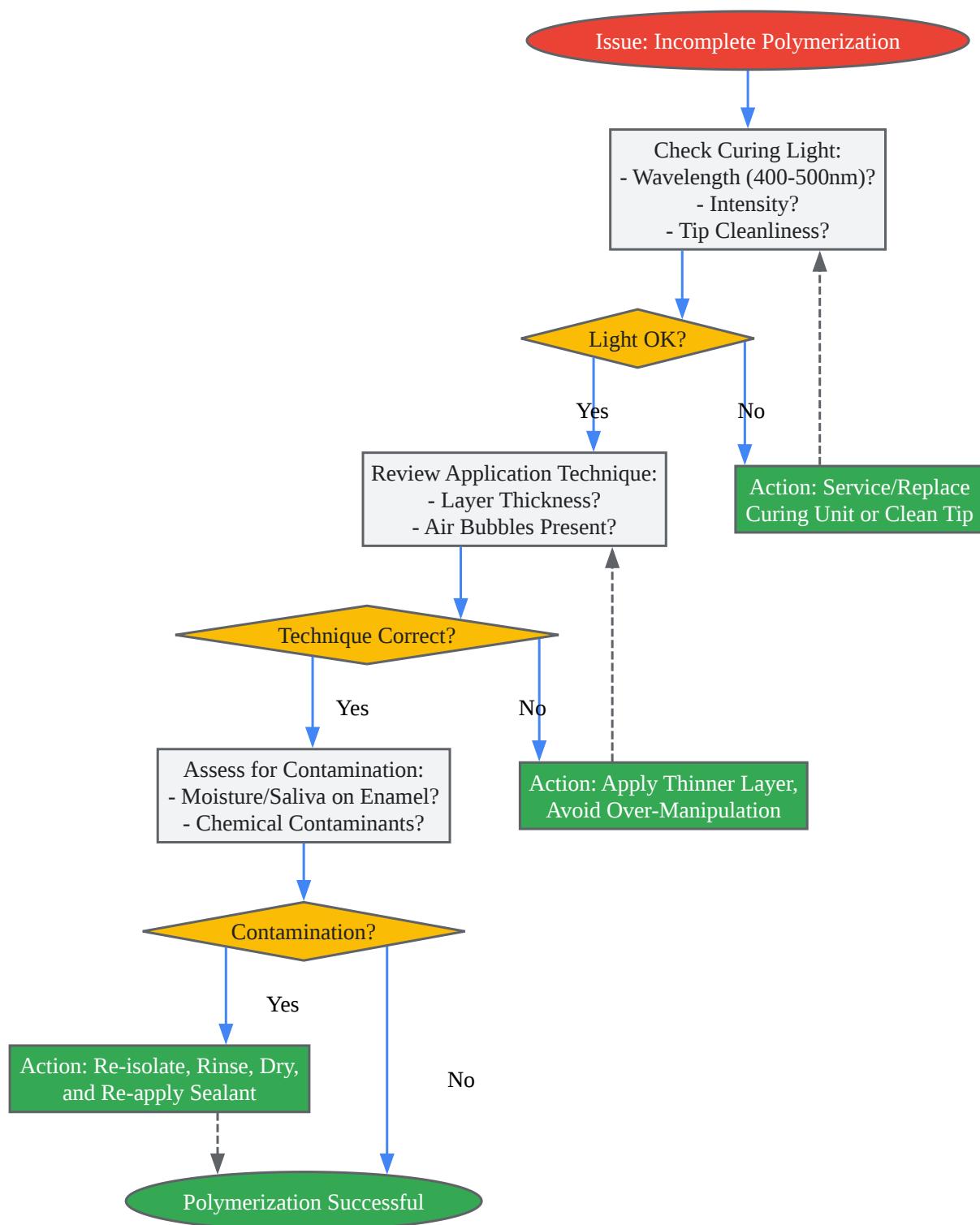
This protocol describes a standardized method to measure the depth of cure.

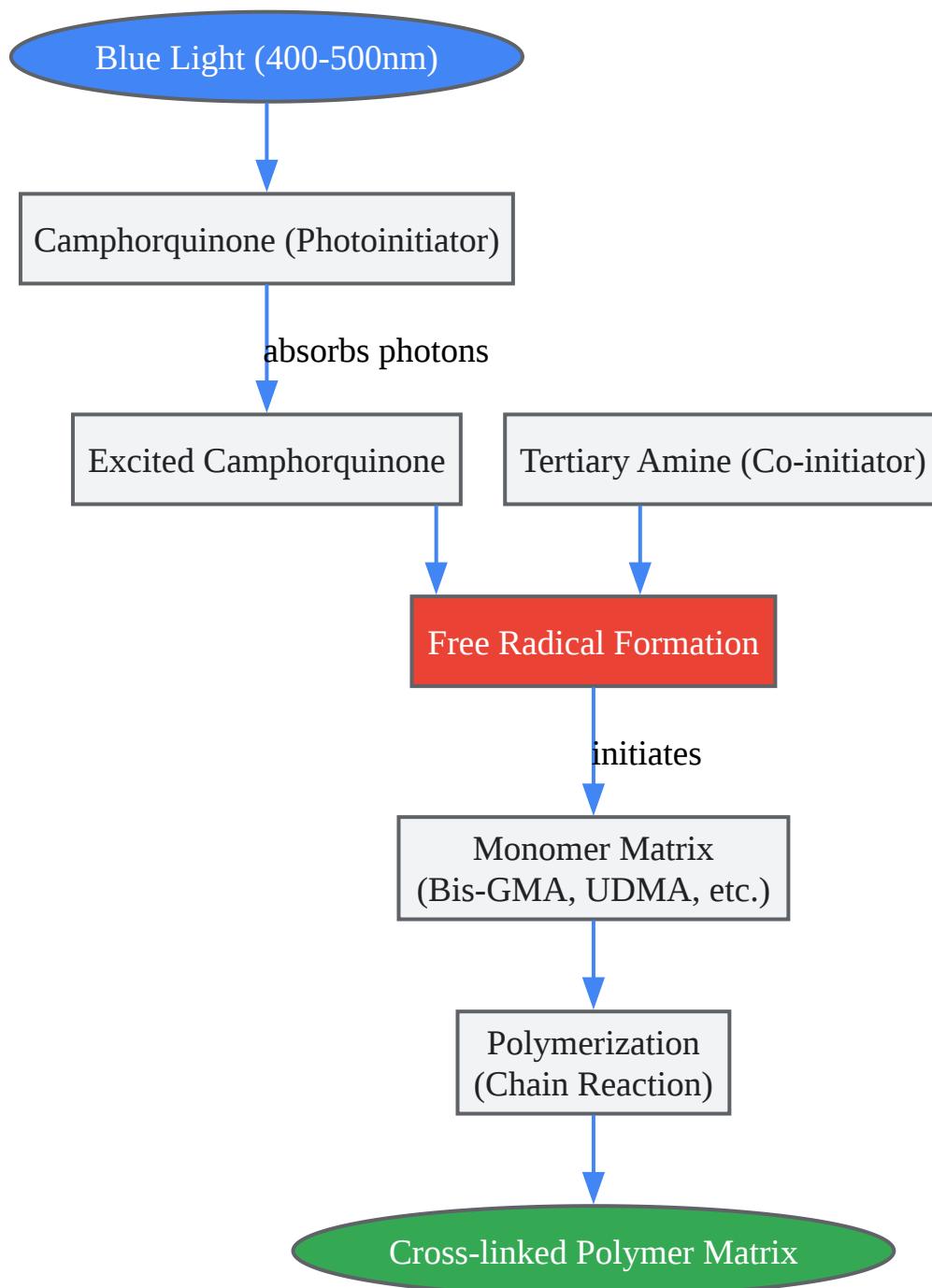
- Specimen Preparation:

- Use a cylindrical stainless steel or plastic mold with a height of 6 mm and an internal diameter of 4-5 mm.
- Place the mold on a glass slab with a Mylar strip in between.
- Fill the mold with **Helioseal** sealant, ensuring there are no voids.
- Place another Mylar strip on top of the composite.

- Light Curing:

- Light-cure the sealant through the top Mylar strip according to the manufacturer's instructions for the specific light-curing unit being used.


- Measurement:


- Immediately after curing, remove the cured sealant from the mold.
- Gently scrape away the uncured material from the bottom of the specimen using a plastic spatula.
- Measure the height of the remaining cured cylinder with a digital caliper.
- The depth of cure is calculated as half of this measured height. According to ISO 6874:2005, the minimum depth of cure for a dental sealant should be 1.5 mm.

Visual Guides

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the application of **Helioseal** sealant.

[Click to download full resolution via product page](#)**Caption:** Troubleshooting flowchart for incomplete polymerization of **Helioseal** sealant.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for the photo-polymerization of **Helioseal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mchoralhealth.org [mchoralhealth.org]
- 2. scielo.br [scielo.br]
- 3. ivoclar.com [ivoclar.com]
- 4. An In vitro Assessment of the Shear Bond Strength of Two Different Pit and Fissure Sealants in Primary Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessment of shear bond strength and microleakage of fissure sealant following enamel deproteinization: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 9. Effect of saliva contamination on the bond strength of single-step and three-step adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dentalcare.com [dentalcare.com]
- 11. Effect of Saliva Contamination on Shear Bond Strength of Self-etch Adhesive System to Dentin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Helioseal Sealant Polymerization: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020656#factors-affecting-the-polymerization-of-helioseal-sealant>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com